2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is a chemical compound that has been extensively studied in scientific research. Also known as furfural, this compound is widely used in various industries, including agriculture, food, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is not fully understood. However, studies have suggested that furfural may exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, furfural has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the detoxification of aldehydes. This inhibition can lead to the accumulation of toxic aldehydes, which can cause cellular damage and death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) have been extensively studied. In vitro studies have shown that furfural can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that furfural can cause liver and kidney damage, as well as neurotoxicity. However, the exact mechanisms underlying these effects are still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) has several advantages and limitations for lab experiments. One advantage is its wide availability and low cost, making it an attractive compound for researchers. However, furfural is highly reactive and can easily oxidize and polymerize, leading to the formation of unwanted byproducts. This can make it difficult to obtain pure samples of furfural for experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI). One direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is the development of new synthesis methods that can improve the yield and purity of furfural. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of furfural, as well as its potential toxicity.
In conclusion, 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of furfural as a therapeutic agent and its potential toxicity.
Synthesemethoden
The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) can be achieved through the acid-catalyzed dehydration of pentoses, which are carbohydrates containing five carbon atoms. This process involves the conversion of pentoses into furfural, which is then purified through distillation. The yield of furfural can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) has been extensively studied for its potential applications in various scientific fields. In agriculture, furfural has been shown to have herbicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In food, furfural is used as a flavoring agent and preservative. In pharmaceuticals, furfural has been investigated for its potential anticancer and antimicrobial activities.
Eigenschaften
CAS-Nummer |
110528-15-9 |
---|---|
Produktname |
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans-(9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(2R,5R)-5-methoxy-3,3-dimethyloxolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-7(10-3)11-6(8)5-9/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
YTLSYFDOXMDNOJ-NKWVEPMBSA-N |
Isomerische SMILES |
CC1(C[C@@H](O[C@H]1C=O)OC)C |
SMILES |
CC1(CC(OC1C=O)OC)C |
Kanonische SMILES |
CC1(CC(OC1C=O)OC)C |
Synonyme |
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.